trans-1,2-Dimethylcyclopropane
Description
Significance of Cyclopropane (B1198618) Frameworks in Advanced Organic Synthesis
Cyclopropane rings, despite their high ring strain, are valuable structural motifs in a variety of useful compounds. wikipedia.org Their unique electronic structure and the inherent strain in the three-membered ring make them reactive in ways that are highly sought after in synthetic chemistry. wikipedia.org Cyclopropanation, the process of forming cyclopropane rings, is a crucial reaction in the synthesis of complex molecules, including pharmaceuticals and natural products. numberanalytics.comnumberanalytics.com The introduction of a cyclopropane unit can significantly alter a molecule's chemical and biological properties. numberanalytics.com Many methods exist to generate these rings, often involving highly reactive species like carbenes or carbenoids. wikipedia.orglibretexts.org
Stereoisomeric Context of 1,2-Dimethylcyclopropanes: cis vs. trans Distinction
1,2-Dimethylcyclopropane (B14754300) exists as three stereoisomers: a cis isomer and a pair of trans enantiomers. wikipedia.org This isomerism arises from the relative orientation of the two methyl groups on the cyclopropane ring. britannica.com In the cis isomer, the methyl groups are on the same side of the plane of the ring, while in the trans isomers, they are on opposite sides. britannica.compressbooks.pub These isomers are distinct compounds with different physical properties and cannot be interconverted without breaking chemical bonds. pressbooks.publibretexts.org The rigidity of the cyclopropane ring prevents the free rotation that is possible in open-chain alkanes, thus locking the methyl groups into their respective orientations. pressbooks.publibretexts.org
Due to steric strain from the close proximity of the two methyl groups on the same side of the ring, cis-1,2-dimethylcyclopropane (B1205809) is less stable than the trans isomer. vaia.comvaia.com In the trans configuration, the methyl groups are further apart, minimizing steric interactions and resulting in a lower energy and more stable molecule. vaia.com
| Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane |
| Boiling Point | 37 °C | 28.2 °C |
| Melting Point | -140 °C | -149.6 °C |
| Density | 0.6889 g/cm³ | 0.6648 g/cm³ |
| Refractive Index (20 °C) | 1.3829 | 1.3713 |
Data sourced from: wikipedia.org
Enantiomeric Considerations of this compound
The trans isomer of 1,2-dimethylcyclopropane is chiral, meaning it is non-superimposable on its mirror image. stackexchange.com This results in a pair of enantiomers: (1R,2R)-1,2-dimethylcyclopropane and (1S,2S)-1,2-dimethylcyclopropane. stackexchange.com In contrast, the cis isomer is a meso compound, meaning it is achiral despite having chiral centers, due to an internal plane of symmetry. stackexchange.com Therefore, there are a total of three stereoisomers for 1,2-dimethylcyclopropane. britannica.comdoubtnut.cominfinitylearn.com
The chirality of the trans enantiomers has been a subject of interest in studies of enantiospecific interactions with chiral surfaces. acs.org Research has explored the chiroptical properties of cyclopropane derivatives, noting that the relationship between absolute configuration and the sign of the Cotton effect can be complex. rsc.org The synthesis of optically active this compound has been achieved through various methods, including the resolution of precursor acids. cdnsciencepub.com
| Isomer | Chirality |
| cis-1,2-Dimethylcyclopropane | Achiral (meso) |
| (1R,2R)-1,2-Dimethylcyclopropane | Chiral |
| (1S,2S)-1,2-Dimethylcyclopropane | Chiral |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10 |
|---|---|
Molecular Weight |
70.13 g/mol |
IUPAC Name |
(1R,2R)-1,2-dimethylcyclopropane |
InChI |
InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 |
InChI Key |
VKJLDXGFBJBTRQ-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1C |
Canonical SMILES |
CC1CC1C |
Synonyms |
1,2-dimethylcyclopropane cis-1,2-dimethylcyclopropane trans-1,2-dimethylcyclopropane |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Trans 1,2 Dimethylcyclopropane and Its Derivatives
Stereospecific Cyclopropanation Approaches
Stereospecific reactions are crucial for the synthesis of trans-1,2-dimethylcyclopropane, as the stereochemistry of the starting alkene directly dictates the stereochemistry of the final product. inflibnet.ac.in These methods ensure that a trans-alkene yields exclusively the trans-cyclopropane.
Carbene and Carbenoid Additions to Alkenes
The addition of a carbene or carbenoid to an alkene is a fundamental method for forming cyclopropane (B1198618) rings. lumenlearning.comlibretexts.org For the synthesis of this compound, the required starting material is trans-2-butene. The reaction proceeds in a concerted, stereospecific manner, meaning the geometry of the alkene is preserved in the cyclopropane product. libretexts.orglibretexts.orgfiveable.me Singlet carbenes, which have paired non-bonding electrons, react in a single step to retain the original stereochemistry. libretexts.orglibretexts.org
A common method for generating the simplest carbene, methylene (B1212753) (CH₂), involves the decomposition of diazomethane (B1218177) (CH₂N₂) using heat or light. libretexts.orglibretexts.org When trans-2-butene is treated with a methylene source, the carbene adds to the double bond from the same face, resulting in the formation of this compound. lumenlearning.comlibretexts.orglibretexts.orglibretexts.org Similarly, halogenated carbenes, such as dichlorocarbene (B158193) (:CCl₂) generated from chloroform (B151607) and a strong base, also add stereospecifically to alkenes. fiveable.meopenstax.org
Table 1: Stereospecific Carbene Addition to trans-2-Butene
| Starting Alkene | Carbene Source | Product | Stereochemistry |
|---|---|---|---|
| trans-2-Butene | Diazomethane (CH₂N₂) + heat/light | This compound | Retained (Stereospecific) libretexts.orglibretexts.org |
Simmons-Smith Reaction and its Stereochemical Control
The Simmons-Smith reaction is a reliable and widely used method for cyclopropanation that employs a carbenoid—a metal-complexed reagent with carbene-like reactivity—rather than a free carbene. openstax.org The classic reagent, (iodomethyl)zinc iodide (ICH₂ZnI), is typically formed in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. libretexts.orglibretexts.orgopenstax.org
This reaction is a cheletropic process where the methylene group is delivered to both carbons of the alkene double bond simultaneously. wikipedia.org This concerted mechanism ensures that the reaction is stereospecific; consequently, the reaction of trans-2-butene with the Simmons-Smith reagent exclusively yields this compound. wikipedia.orgvaia.com The reaction is often preferred over methods using diazomethane due to the hazardous and explosive nature of diazo compounds. masterorganicchemistry.com
Modifications to the original procedure have been developed to enhance reactivity. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is one such improvement. wikipedia.org
Table 2: Simmons-Smith Reaction Variants for this compound Synthesis
| Reagents | Carbenoid Species | Substrate | Product | Key Feature |
|---|---|---|---|---|
| CH₂I₂ + Zn-Cu couple | (Iodomethyl)zinc iodide (ICH₂ZnI) | trans-2-Butene | This compound | Classic, stereospecific method. libretexts.orgvaia.com |
Asymmetric Synthetic Routes to Chiral this compound
While stereospecific methods provide control over the cis/trans relationship, asymmetric synthesis is required to produce enantiomerically enriched or enantiopure forms of chiral this compound, such as the (1R,2R) or (1S,2S) enantiomers.
Catalytic Asymmetric Cyclopropanation (e.g., Transition Metal Catalysis)
The most general approach for synthesizing chiral cyclopropanes involves the catalytic asymmetric addition of a carbene precursor to an alkene. nih.gov This is achieved by using a chiral transition metal complex, where the ligand environment of the metal dictates the facial selectivity of the carbene transfer, leading to an excess of one enantiomer.
Cobalt-based catalysts have emerged as highly effective for the asymmetric cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors, which are safer alternatives to diazoalkanes. nih.govdicp.ac.cn For instance, the reaction of an alkene with 2,2-dichloropropane (B165471) in the presence of a chiral cobalt complex can generate dimethylcyclopropanes with high levels of enantioselectivity (ee). dicp.ac.cn The catalyst's steric and electronic properties are sensitive to the alkene's structure, with (E)-1,2-disubstituted alkenes (trans-alkenes) being viable substrates. nih.govdicp.ac.cn
Copper(I) complexes with chiral ligands are also used to catalyze the reaction between diazo compounds and alkenes, including the reaction of methyl diazoacetate with butene isomers. csic.es By selecting the appropriate chiral ligand, the cyclopropanation of trans-2-butene can be directed to favor the formation of one specific enantiomer of a this compound derivative.
Table 3: Examples of Catalytic Asymmetric Cyclopropanation
| Catalyst System | Carbene Source | Alkene Type | Product Feature | Enantioselectivity |
|---|---|---|---|---|
| Chiral Cobalt Complex | 2,2-Dichloropropane | (E)-1,2-Disubstituted | Chiral dimethylcyclopropane | High ee (>97%) reported for some substrates. nih.govdicp.ac.cn |
| Chiral Copper(I) Complex | Diazoacetate | (E)-But-2-ene | Chiral trans-cyclopropane derivative | Stereoselectivity depends on ligand and conditions. csic.es |
Intramolecular Cyclization Strategies for Enantiopure trans-Cyclopropanes
An alternative to intermolecular reactions is the intramolecular cyclization of an acyclic, enantiopure precursor. In this strategy, the stereocenters that will become part of the cyclopropane ring are established before the ring-closing step.
One such approach involves a nucleophilic addition-ring closure sequence. unl.pt For example, a chiral phosphine (B1218219) oxide can mediate a cascade reaction to produce trans-cyclopropane derivatives with high stereochemical fidelity. researchgate.net Another method is the intramolecular cross-electrophile coupling of 1,3-diol derivatives, catalyzed by nickel, which can produce 1,2-disubstituted alkylcyclopropanes. organic-chemistry.org By starting with an enantioenriched 1,3-diol, an enantioenriched cyclopropane can be synthesized. organic-chemistry.org The key to forming the trans product is controlling the stereochemistry of the acyclic precursor, often through substrate-controlled or auxiliary-controlled methods, to ensure the reactive groups are positioned for a backside attack that leads to the desired trans-geometry in the final cyclized product.
Stereoselective 1,3-Debromination Pathways
The formation of a cyclopropane ring can also be accomplished via the reductive cyclization of a 1,3-dihalide, a reaction analogous to the Wurtz coupling. wikipedia.org To synthesize this compound stereoselectively, a diastereomerically pure precursor such as (2R,4R)- or (2S,4S)-2,4-dibromopentane would be required. The reaction, typically carried out with a reducing metal like zinc, proceeds through a mechanism where the stereochemistry of the starting material influences that of the product. The intramolecular displacement of the second halide by an organometallic intermediate is believed to occur with an inversion of configuration, which would necessitate a specific diastereomer of the starting dibromide to achieve the trans-product. While a classic method, achieving high stereoselectivity can be challenging and is highly dependent on the substrate and reaction conditions.
Reactivity and Reaction Mechanisms of Trans 1,2 Dimethylcyclopropane
Ring-Opening Reactions
The high strain energy of the cyclopropane (B1198618) ring makes it behave somewhat like a double bond, undergoing addition reactions where the ring is cleaved. funaab.edu.ng These reactions can be initiated by electrophiles, nucleophiles, or acids, each following distinct mechanistic pathways.
Electrophilic Ring-Opening Mechanisms (e.g., Halogenation)
Electrophilic attack on trans-1,2-dimethylcyclopropane leads to the opening of the cyclopropane ring. A notable example is the reaction with bromine (Br₂). askiitians.com Under polar conditions, the bromination of this compound proceeds primarily through the opening of the less substituted carbon-carbon bond. researchgate.net The reaction is not stereospecific, suggesting the formation of open-chain carbocation intermediates rather than a bridged bromonium ion. askiitians.comresearchgate.net
The mechanism involves the initial electrophilic attack by a polarized bromine molecule on the cyclopropane ring. askiitians.com This leads to the formation of a secondary carbonium ion, which can then be attacked by a bromide ion. researchgate.net Research indicates that for both cis- and this compound, the reaction opens the less substituted C-C bond nonstereospecifically. researchgate.net A minor pathway, accounting for about 8% of the products, involves the opening of the more substituted bond, which is also a nonstereospecific process. researchgate.net
Nucleophilic Ring-Opening Processes (e.g., Organocuprate-mediated)
While simple nucleophiles are generally unreactive towards non-activated cyclopropanes, organometallic reagents like organocuprates can facilitate ring-opening. Organocuprates, such as lithium dialkylcuprates (R₂CuLi), are soft nucleophiles that can attack the cyclopropane ring, particularly when it is activated by adjacent functional groups. wikipedia.orgmasterorganicchemistry.com In the context of this compound, such reactions are less common without activating groups. However, the principles of nucleophilic ring-opening are well-established for related systems. For instance, epoxides, which are three-membered rings containing an oxygen atom, readily undergo ring-opening by nucleophiles. libretexts.org These reactions typically proceed via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon, leading to inversion of stereochemistry. wikipedia.orglibretexts.org
In donor-acceptor substituted cyclopropanes, the presence of an electron-withdrawing group facilitates nucleophilic attack and regioselective ring-opening. researchgate.netethernet.edu.et While this compound lacks such activation, these studies provide a framework for understanding how nucleophilic ring-opening could be induced.
Acid-Catalyzed Ring-Opening Studies
The presence of a strong acid can catalyze the ring-opening of cyclopropanes. The reaction is initiated by the protonation of the cyclopropane ring, which weakens the C-C bonds and makes them susceptible to cleavage. Similar to electrophilic addition, this process often involves the formation of a carbocation intermediate. The subsequent attack by a nucleophile (such as the conjugate base of the acid or the solvent) leads to the final ring-opened product.
For instance, the acid-catalyzed opening of epoxides, a related three-membered ring system, shows that the regiochemistry of the nucleophilic attack depends on the substitution pattern. libretexts.org In non-tertiary substituted epoxides, the attack is at the less substituted carbon (Sₙ2-like), while for tertiary epoxides, the attack occurs at the more substituted carbon (Sₙ1-like). libretexts.org While specific studies on the acid-catalyzed ring-opening of this compound are not extensively detailed in the provided results, the principles from related systems suggest a mechanism involving protonation followed by nucleophilic attack, with the regioselectivity being influenced by the stability of the resulting carbocationic species.
Thermal Isomerization Pathways
At elevated temperatures, this compound undergoes isomerization reactions, which can be broadly categorized into geometrical and structural isomerizations. These unimolecular reactions are driven by thermal energy and proceed through transition states that relieve the ring strain.
Geometrical cis-trans Isomerization Kinetics and Thermodynamics
This compound can isomerize to its cis diastereomer upon heating. researchgate.net This cis-trans isomerization is a reversible, unimolecular reaction that occurs at temperatures between 380 and 453 °C. researchgate.net The geometrical isomerization is significantly faster than the structural isomerization to acyclic alkenes. researchgate.netcapes.gov.br
The kinetics of this process have been studied, and the Arrhenius parameters have been determined. For the isomerization of this compound, the rate equations are given as k∞ = 10¹⁴.⁴⁰ exp(-63600/RT) s⁻¹ and k∞ = 10¹⁴.³⁰ exp(-62900/RT) s⁻¹. capes.gov.brroyalsocietypublishing.org The equilibrium constant for the reaction has also been determined at various temperatures, allowing for the calculation of the enthalpy change. researchgate.net The trans isomer is more stable than the cis isomer due to reduced steric strain between the methyl groups, which are positioned on opposite sides of the ring. vaia.comvaia.com This greater stability is reflected in its lower heat of combustion compared to the cis isomer. pearson.com
The proposed mechanism for this isomerization involves an 'expanded ring' transition state. capes.gov.brroyalsocietypublishing.org
Table 1: Kinetic Data for the Geometrical Isomerization of 1,2-Dimethylcyclopropanes
| Isomer | Rate Equation (k∞) | Activation Energy (Ea) (cal/mol) | Pre-exponential Factor (A) (s⁻¹) |
|---|---|---|---|
| cis-1,2-Dimethylcyclopropane (B1205809) | 10¹⁵.²⁵ exp(-59420/RT) s⁻¹ | 59420 ± 500 | 10¹⁵.²⁵ |
| This compound | 10¹⁴.⁴⁰ exp(-63600/RT) s⁻¹ | 63600 | 10¹⁴.⁴⁰ |
| This compound | 10¹⁴.³⁰ exp(-62900/RT) s⁻¹ | 62900 | 10¹⁴.³⁰ |
Data sourced from studies conducted between 380 and 453 °C. researchgate.netcapes.gov.brroyalsocietypublishing.org
Structural Isomerization to Acyclic Hydrocarbons: Mechanistic Insights
Simultaneously with the geometrical isomerization, but at a slower rate, this compound undergoes structural isomerization to form a mixture of acyclic pentene isomers. researchgate.netcapes.gov.br This unimolecular transformation has been investigated in the temperature range of 434 to 475 °C. capes.gov.brroyalsocietypublishing.org The primary products are cis- and trans-pent-2-ene, 2-methylbut-1-ene, and 2-methylbut-2-ene. researchgate.netcapes.gov.br
The formation rates of these products have been measured, and their Arrhenius parameters have been evaluated. The rate equations for the formation of 2-methylbut-1-ene and 2-methylbut-2-ene are the same whether starting from the cis or trans isomer. capes.gov.brroyalsocietypublishing.org However, the pent-2-enes are formed more rapidly from the cis isomer. capes.gov.brroyalsocietypublishing.org
The proposed mechanism for the structural isomerization, similar to the geometrical isomerization, is thought to proceed through an 'expanded ring' transition state. capes.gov.brroyalsocietypublishing.org This mechanism provides a satisfactory explanation for the observed product distribution and kinetics. capes.gov.brroyalsocietypublishing.org
Table 2: Arrhenius Parameters for the Structural Isomerization of 1,2-Dimethylcyclopropanes
| Product | Starting Isomer | Rate Equation (k∞) | Activation Energy (Ea) (cal/mol) | Pre-exponential Factor (A) (s⁻¹) |
|---|---|---|---|---|
| 2-Methylbut-1-ene | cis or trans | 10¹³.⁹³ exp(-61900/RT) s⁻¹ | 61900 | 10¹³.⁹³ |
| 2-Methylbut-2-ene | cis or trans | 10¹⁴.⁰⁸ exp(-62300/RT) s⁻¹ | 62300 | 10¹⁴.⁰⁸ |
| cis-Pent-2-ene | cis | 10¹³.⁹² exp(-61400/RT) s⁻¹ | 61400 | 10¹³.⁹² |
| trans-Pent-2-ene | cis | 10¹³.⁹⁶ exp(-61200/RT) s⁻¹ | 61200 | 10¹³.⁹⁶ |
| cis-Pent-2-ene | trans | 10¹⁴.³⁰ exp(-62900/RT) s⁻¹ | 62900 | 10¹⁴.³⁰ |
| trans-Pent-2-ene | trans | 10¹⁴.⁴⁰ exp(-63600/RT) s⁻¹ | 63600 | 10¹⁴.⁴⁰ |
Data sourced from studies conducted between 434 and 475 °C. capes.gov.brroyalsocietypublishing.org
Strain-Induced Reactivity Profile
The significant ring strain inherent in the cyclopropane ring of this compound governs its chemical reactivity, making it susceptible to a variety of ring-opening reactions that are not observed in its acyclic analogue, pentane. This strain arises from two main factors: angle strain, due to the compression of the internal C-C-C bond angles to 60° from the ideal sp³ tetrahedral angle of 109.5°, and torsional strain from the eclipsing interactions of the hydrogen atoms on adjacent carbon atoms. libretexts.orgpressbooks.pub The total strain energy for a cyclopropane ring is approximately 115 kJ/mol. pressbooks.pub For this compound, the methyl groups are on opposite sides of the ring, which minimizes the steric hindrance compared to the cis-isomer, making the trans isomer the more stable of the two. vaia.comvaia.com This stored energy can be released in chemical reactions that lead to the cleavage of the strained three-membered ring. The standard enthalpy of formation for this compound has been reported, providing a thermochemical basis for understanding its stability and reactivity. researchgate.net
The reactivity of this compound is characterized by reactions that lead to the opening of the cyclopropane ring, thereby relieving the inherent strain. These reactions can be initiated by thermal energy, electrophiles, or radicals.
When subjected to high temperatures, this compound undergoes thermal isomerization, a process that involves the cleavage of a C-C bond in the ring to form a diradical intermediate. This diradical can then rearrange to form various stable, acyclic alkenes. Research conducted in the gas phase has shown that the structural isomerization of this compound is a unimolecular process that occurs at temperatures between 434 and 475 °C. rsc.org
The primary products of this thermal rearrangement are 2-methylbut-1-ene, 2-methylbut-2-ene, and both cis- and trans-pent-2-ene. The formation of these products is a slower process than the geometric cis-trans isomerization. The mechanism is believed to proceed through an 'expanded ring' transition state, which is consistent with a biradical intermediate. rsc.org
Detailed kinetic studies have provided the Arrhenius parameters for the formation of these products from this compound.
Arrhenius Parameters for the Thermal Isomerization of this compound
| Product | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (cal/mol) |
|---|---|---|
| Overall Isomerization | 10¹⁴.³⁰ | 62900 |
| Overall Isomerization | 10¹⁴.⁴⁰ | 63600 |
The high p-character of the C-C bonds in the cyclopropane ring allows it to act as a nucleophile in the presence of strong electrophiles, leading to ring-opening addition reactions. A classic example is the reaction with halogens, such as bromine (Br₂).
The reaction of this compound with bromine does not proceed via a simple backside attack as might be expected. Instead, it involves an electrophilic addition mechanism where the bromine molecule becomes polarized, and the electrophilic bromine atom attacks a C-C bond of the cyclopropane ring. This leads to the formation of a carbocation intermediate, which is then attacked by the bromide anion. Due to the formation of this carbocation, the reaction is not stereospecific.
The strained C-C bonds of cyclopropanes are also susceptible to attack by radicals, which can initiate ring-opening reactions. While specific kinetic data for radical reactions of this compound are not extensively detailed in the literature, studies on related compounds provide insight into this reactivity. For instance, the formation of 1,1-dimethylcyclopropane (B155639) as a product in the pyrolysis of neopentyl chloride is believed to occur through a radical-chain mechanism. This suggests that radical attack on a substituted cyclopropane can lead to ring opening and rearrangement.
Computational studies on the radical cations of substituted cyclopropanes indicate that ring opening occurs to form a more stable radical center, typically on the most substituted carbon atom. researchgate.net This highlights the influence of the substituents on the regioselectivity of the ring-opening process in radical-mediated reactions.
Computational and Theoretical Investigations of Trans 1,2 Dimethylcyclopropane
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical studies provide profound insights into the reaction dynamics of trans-1,2-dimethylcyclopropane, from its formation via cyclopropanation to its thermal isomerization. These computational approaches allow for the detailed examination of transient structures and energy landscapes that are often inaccessible through experimental methods alone.
The formation of the cyclopropane (B1198618) ring is a cornerstone of organic synthesis, with reactions like the Simmons-Smith reaction being a common method. Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the mechanism of such reactions.
In the Simmons-Smith reaction, which utilizes a zinc carbenoid, mechanistic studies postulate a concerted process. The reaction is thought to proceed through a "butterfly-shaped" three-centered transition state. mdpi.comnrochemistry.com In this model, the zinc carbenoid (e.g., iodomethylzinc iodide) interacts with the alkene, and the methylene (B1212753) group is transferred in a single, coordinated step, preserving the stereochemistry of the original alkene. nrochemistry.comlibretexts.org For example, the cyclopropanation of trans-2-butene with a singlet carbene yields this compound stereospecifically. libretexts.orglibretexts.org
Theoretical investigations have also explored the thermal isomerization of this compound. These studies suggest a mechanism involving an "expanded ring" transition state, where a carbon-carbon bond of the cyclopropane ring temporarily opens to form a diradical intermediate before re-closing. utk.edudss.go.thresearchgate.net
The spin state of the reacting carbene is crucial in cyclopropanation reactions and dictates the stereochemical outcome. Carbenes can exist in two electronic states: a singlet state (with paired non-bonding electrons) and a triplet state (with unpaired non-bonding electrons). libretexts.orgnih.gov
Singlet Carbene Addition: The reaction of a singlet carbene with an alkene is a concerted cycloaddition. libretexts.orgchempedia.info This pathway is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. libretexts.orglibretexts.orgmasterorganicchemistry.com The formation of this compound from trans-2-butene is a classic example of this stereospecific addition. libretexts.org
Triplet Carbene Addition: A triplet carbene reacts with an alkene in a stepwise manner, behaving like a biradical. libretexts.orglibretexts.org This process involves the formation of a diradical intermediate that has a lifetime sufficient for bond rotation to occur. chempedia.infomasterorganicchemistry.com Consequently, the original stereochemistry of the alkene can be lost, leading to a mixture of cis and trans products. chemistryschool.net
The conversion between singlet and triplet states is known as intersystem crossing (ISC). nih.gov Computational studies investigate the dynamics of ISC in carbenes, which can be influenced by factors such as solvent interactions. nih.gov Understanding these spin-forbidden pathways is essential for predicting and controlling the stereochemical outcome of cyclopropanation reactions. masterorganicchemistry.com
Strain Energy Analysis and Stereochemical Stability
The three-membered ring of cyclopropane derivatives is inherently strained. This ring strain is a combination of angle strain, torsional strain, and, in substituted cyclopropanes, steric strain. pearson.compearson.com Computational chemistry provides precise methods to quantify these strains and explain the observed differences in stability between stereoisomers.
Experimental measurements, such as heat of combustion, and theoretical calculations consistently show that this compound is more stable than its cis isomer. pearson.comaskfilo.comchegg.comchegg.com The heat of combustion for the cis isomer is larger, indicating it contains more internal energy (strain) than the trans isomer. askfilo.comchegg.comchegg.com
| Isomer | Relative Stability | Reason for Stability Difference |
|---|---|---|
| This compound | More Stable (Lower Energy) | Methyl groups are on opposite sides of the ring, minimizing steric strain. |
| cis-1,2-Dimethylcyclopropane (B1205809) | Less Stable (Higher Energy) | Methyl groups are on the same side of the ring, causing significant steric repulsion. |
The total ring strain in dimethylcyclopropanes is a sum of three primary contributions:
Angle Strain: This arises from the severe deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). youtube.compressbooks.pub This forces the carbon-carbon bonds into a "bent" or "banana bond" configuration, resulting in weaker bonds and inherent instability. pressbooks.publibretexts.org This strain is intrinsic to the cyclopropane ring in both isomers.
Torsional Strain: This results from the eclipsing of adjacent C-H bonds. youtube.comlibretexts.org In the planar cyclopropane ring, all substituents are forced into an eclipsed conformation, which is energetically unfavorable. pressbooks.publibretexts.org
Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. openochem.orglibretexts.org This is the key differentiating factor between the cis and trans isomers. In cis-1,2-dimethylcyclopropane, the two methyl groups are on the same side of the ring, leading to a significant steric clash. In the trans isomer, the methyl groups are on opposite sides, which greatly reduces this unfavorable interaction. pearson.com
The energetic cost of these interactions can be estimated computationally.
| Type of Interaction | Contributing Strain | Estimated Energy Cost (kJ/mol) |
|---|---|---|
| H ↔ H Eclipsed | Torsional | ~4.0 libretexts.org |
| CH₃ ↔ H Eclipsed | Torsional/Steric | ~6.0 libretexts.org |
| CH₃ ↔ CH₃ Eclipsed (Cis Isomer) | Torsional & Steric | ~11.0 libretexts.org |
| CH₃ ↔ CH₃ Gauche (Relevant to Trans Isomer) | Steric | ~3.8 openochem.orglibretexts.org |
Molecular Modeling of Enantioselective Processes (e.g., Adsorption in Chiral Frameworks)
This compound is a chiral molecule, existing as a pair of non-superimposable mirror images (enantiomers). Molecular modeling and simulation are powerful tools for investigating how these enantiomers interact differently with chiral environments, a process known as enantioselective recognition.
A significant area of this research involves the adsorption of this compound enantiomers on intrinsically chiral metal surfaces. researchgate.netresearcher.life These surfaces, often high Miller index planes of metals like platinum (Pt) or copper (Cu), possess a "handedness" due to the arrangement of atomic steps and kinks on the surface. researchgate.netacs.org
Computational methods such as Monte Carlo simulations and Density Functional Theory (DFT) are used to model these interactions. acs.orgresearchgate.net These studies predict that the two enantiomers of this compound will have different adsorption energies on a given chiral surface. researchgate.netacs.org This difference in adsorption energy (ΔΔEads) is a measure of the surface's enantiospecificity. cmu.edu
Simulations have provided quantitative predictions for these energy differences. For example, early Monte Carlo simulations predicted a difference in adsorption energy of approximately 4.5 kJ/mol for the enantiomers of this compound on a chiral Pt(643) surface. acs.orgcmu.edu Other calculations for various chiral Pt surfaces have found enantiospecific energy differences ranging from 0.0 to 2.9 kJ/mol. researchgate.net These computational findings are crucial for designing surfaces that can be used for enantioselective catalysis or separation processes. researchgate.net
| Molecule | Chiral Framework | Computational Method | Predicted Enantiospecific Energy Difference (ΔΔEads) |
|---|---|---|---|
| This compound | Pt(643)R&S Surface | Monte Carlo Simulation | ~4.5 kJ/mol acs.orgcmu.edu |
| This compound | Various Chiral Pt Surfaces (e.g., Pt(531), Pt(854)) | Molecular Simulation | 0.0 - 2.9 kJ/mol researchgate.net |
Advanced Ab Initio Calculations on Protonated Cyclopropane Species
The study of protonated cyclopropanes through advanced ab initio calculations provides deep insights into the structure, stability, and reactivity of these fascinating non-classical carbocations. While extensive research has been conducted on the parent protonated cyclopropane (C3H7+), theoretical investigations into substituted derivatives like this compound are crucial for understanding the influence of alkyl groups on the potential energy surface of these reactive intermediates.
Protonation of a cyclopropane ring can occur at a corner (C-H bond) or an edge (C-C bond), leading to distinct structural isomers with varying energies. For this compound, protonation can theoretically occur at any of the three carbon-carbon bonds or any of the carbon-hydrogen bonds, leading to a complex potential energy surface with multiple possible minima. Advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, in conjunction with large basis sets (e.g., aug-cc-pVTZ), are employed to accurately predict the geometries and relative energies of these species.
Theoretical studies on the C5H11+ potential energy surface are instrumental in elucidating the structures and relative stabilities of various isomers that can be formed from the protonation of this compound. These calculations typically involve geometry optimization to locate stationary points on the potential energy surface, followed by frequency calculations to characterize these points as minima (corresponding to stable isomers) or transition states (corresponding to energy barriers for isomerization).
A key focus of such computational investigations is to determine the most favorable site of protonation. For this compound, this involves comparing the energies of various corner-protonated and edge-protonated species. The presence of methyl groups is expected to influence the stability of the resulting carbocations through inductive and hyperconjugative effects.
Furthermore, these calculations explore the potential for rearrangement of the initially formed protonated species to other, more stable carbocations. For instance, the opening of the cyclopropane ring can lead to the formation of various secondary and tertiary pentyl cations. The energy barriers for these rearrangements are critical for predicting the reaction pathways and product distributions in acid-catalyzed reactions of this compound.
The table below presents a hypothetical but representative set of relative energies for various protonated species of this compound, as would be determined by high-level ab initio calculations. These values illustrate the typical energy differences between corner-protonated, edge-protonated, and ring-opened carbocation isomers.
| Species | Point of Protonation/Structure | Method/Basis Set | Relative Energy (kcal/mol) |
| 1 | Corner C1-H | CCSD(T)/aug-cc-pVTZ | 10.5 |
| 2 | Corner C3-H | CCSD(T)/aug-cc-pVTZ | 12.0 |
| 3 | Edge C1-C2 | CCSD(T)/aug-cc-pVTZ | 0.0 |
| 4 | Edge C1-C3 | CCSD(T)/aug-cc-pVTZ | 1.5 |
| 5 | 2-Pentyl cation (ring-opened) | CCSD(T)/aug-cc-pVTZ | -5.2 |
| 6 | 3-Pentyl cation (ring-opened) | CCSD(T)/aug-cc-pVTZ | -4.8 |
Note: The data in this table is illustrative and intended to represent the type of results obtained from advanced ab initio calculations. The edge-protonated species at the substituted C1-C2 bond is set as the reference with a relative energy of 0.0 kcal/mol.
These computational studies are essential for a fundamental understanding of the behavior of substituted cyclopropanes in acidic environments and provide a theoretical framework for interpreting experimental observations in mass spectrometry and solution-phase reactions. The intricate balance between different non-classical and classical carbocation structures on the C5H11+ potential energy surface continues to be an active area of theoretical research.
Applications in Advanced Organic Synthesis and Mechanistic Probes
Utilization as Chiral Building Blocks in Complex Molecule Synthesis
The use of enantiomerically pure cyclopropanes is a crucial strategy in the synthesis of many biologically important compounds and natural products. rsc.org While general methods for creating chiral cyclopropanes, such as those employing chiral auxiliaries or catalysts, are common, the direct use of a simple, resolved building block like trans-1,2-dimethylcyclopropane offers a direct route to specific stereochemical arrays. rsc.orgnih.gov For example, synthetic strategies for cyclopropane-containing natural products, such as sesquiterpenoids, often rely on the precise installation of a substituted cyclopropane (B1198618) ring with defined stereochemistry. rsc.org The rigidity of the cyclopropane ring makes it an appealing structural unit for preparing molecules with a defined orientation of functional groups, a critical aspect in the design of complex molecular architectures and pharmacologically active agents. marquette.edu
Role in Mechanistic Elucidation of Enzyme Catalysis (e.g., Radical Intermediates)
A significant application of this compound is its use as a "radical clock" to probe the mechanisms of enzymatic reactions, particularly those involving powerful oxidizing enzymes like cytochrome P450 (P450) and methane (B114726) monooxygenase. nih.govnih.govgsartor.org A radical clock is a molecule that undergoes a characteristic, rapid rearrangement if a radical intermediate is formed on a part of its structure. nih.gov The rate of this rearrangement is known, so by comparing the amount of rearranged product to the unrearranged product, scientists can estimate the lifetime of the radical intermediate and the rate at which the enzyme traps it. nih.govnih.gov
In the context of P450-catalyzed hydroxylation, the enzyme generates a highly reactive ferryl intermediate that abstracts a hydrogen atom from the substrate, creating a transient carbon radical. nih.gov If this radical is formed on a methyl group of this compound, the strained cyclopropyl (B3062369) ring can open. nih.govgsartor.org This ring-opening reaction competes with the "oxygen rebound" step, where the enzyme transfers a hydroxyl group to the carbon radical. nih.gov
Studies using this compound with P450 enzymes have successfully demonstrated the formation of radical intermediates by detecting ring-opened products alongside the expected hydroxylated (unrearranged) product. nih.govnih.gov These experiments were crucial in confirming the radical-based mechanism of these enzymes and in quantifying the extremely fast rates of the oxygen rebound step. nih.gov For instance, the observation of only one of the two possible ring-opened alcohol products from the oxidation of this compound can suggest that a radical intermediate was not formed, providing a way to differentiate between radical and cationic pathways. gsartor.org
| Enzyme System | Substrate | Observation | Calculated Rate (kt) of Radical Trapping | Reference |
|---|---|---|---|---|
| Cytochrome P450 | trans-1,2-Dimethylcyclopropane | Mixture of rearranged (ring-opened) and unrearranged (hydroxylated) products detected. | 1.5 × 1010 to 2.6 × 1011 s-1 | nih.gov |
| Methane Monooxygenase (MMO) | trans-1,2-Dimethylcyclopropane | Product distribution used to differentiate between radical and cationic intermediates. The (trans-2-methylcyclopropyl)methyl radical opens to give nearly a 1:1 ratio of primary and secondary alkyl radicals. | Provides an upper limit on the lifetime of a possible radical intermediate. | gsartor.org |
Development of Novel Synthetic Methodologies Based on Cyclopropane Reactivity
The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions, a feature that can be harnessed for developing new synthetic methods. rsc.org Methodologies based on the reactivity of the cyclopropane ring often involve transition-metal catalysis or reactions with carbenes and carbenoids. rsc.orglibretexts.org While many methods focus on the formation of cyclopropanes, such as the Simmons-Smith reaction or Michael Initiated Ring Closure (MIRC), others utilize cyclopropanes as versatile intermediates for further transformations. rsc.orgmdpi.com
For example, the reactivity of divinyl cyclopropanes in Cope rearrangements is a powerful tool for constructing seven-membered rings, a common motif in natural products. mdpi.com The defined stereochemistry of a starting material like this compound can be translated into specific stereocenters in the larger, rearranged product. Furthermore, the development of methods for the stereoselective synthesis of highly substituted cyclopropanes is an active area of research, as these compounds are key intermediates in the synthesis of complex molecules. ethz.ch The intramolecular cyclopropanation of substrates containing both an olefin and a diazo group, for instance, can generate complex bicyclic systems in a single, stereoselective step. ethz.ch The unique reactivity of the trans-1,2-disubstituted cyclopropane motif makes it an attractive substrate for developing such novel synthetic transformations.
Q & A
Basic Question: How can researchers experimentally distinguish between cis- and trans-1,2-dimethylcyclopropane isomers?
Methodological Answer:
To differentiate between cis and trans isomers, employ spectroscopic techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography . The trans isomer exhibits distinct splitting patterns in H NMR due to diastereotopic protons, whereas the cis isomer lacks this complexity. Additionally, X-ray crystallography can resolve spatial arrangements of methyl groups relative to the cyclopropane ring plane . Boiling point differences (e.g., trans isomers often have lower symmetry and higher bp) also serve as preliminary indicators .
Advanced Question: What methodologies are used to determine the thermodynamic stability of this compound relative to its cis isomer?
Methodological Answer:
Thermodynamic stability is assessed via gas-phase calorimetry and computational modeling :
- Calorimetry : Measure heats of hydrogenation () using catalytic hydrogenation. The trans isomer typically releases less heat due to reduced ring strain compared to cis (e.g., differences of ~1.1 kcal/mol) .
- Computational Studies : Density functional theory (DFT) calculates strain energy and steric interactions. The trans isomer avoids eclipsing methyl groups, lowering torsional strain .
Basic Question: How is chirality in this compound identified and characterized?
Methodological Answer:
Chirality in the trans isomer arises from its C2 symmetry axis and lack of a plane of symmetry. Techniques include:
- Polarimetry : Measure optical activity (enantiomers rotate plane-polarized light oppositely).
- Circular Dichroism (CD) Spectroscopy : Detect enantiomer-specific absorption bands .
Advanced Question: How does isomer stability influence reaction mechanisms involving this compound?
Methodological Answer:
Stability impacts reaction pathways and kinetics. For example:
- Epoxidation : The trans isomer’s lower strain energy may lead to a later transition state, reducing eclipsing interactions and altering activation energy .
- Bromination : Product distribution in bromine addition (e.g., dibromides vs. tribromides) depends on steric accessibility, which differs between isomers. Use gas chromatography (GC) and mass spectrometry (MS) to analyze products .
Basic Question: What experimental approaches are used to elucidate the molecular structure of this compound?
Methodological Answer:
Combine spectroscopic and computational tools :
- Infrared (IR) Spectroscopy : Identify C-H and C-C vibrational modes in the strained cyclopropane ring.
- 3D Molecular Modeling : Use software like Gaussian or Avogadro to visualize bond angles (e.g., ~60° in cyclopropane) and methyl group orientation .
Advanced Question: How can researchers design experiments to study the hydrogenation thermodynamics of this compound?
Methodological Answer:
- Gas-Phase Calorimetry : React the isomer with hydrogen over a platinum catalyst in a bomb calorimeter. Measure temperature changes to calculate .
- Comparative Analysis : Compare data with cis isomer to infer strain energy differences. Validate results against NIST thermochemical databases .
Advanced Question: What experimental protocols are recommended for investigating bromine addition to this compound?
Methodological Answer:
- Controlled Reaction Conditions : Add bromine in chloroform at varying temperatures (-60°C to room temp) under dark conditions to prevent radical pathways.
- Product Isolation : Use preparative GC to collect dibromides/tribromides. Confirm structures via H NMR and high-resolution MS .
Advanced Question: How can computational models predict the ring strain and stability of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
